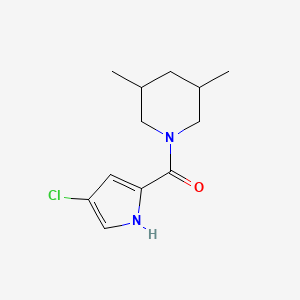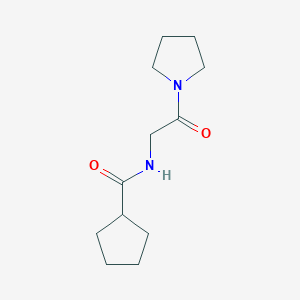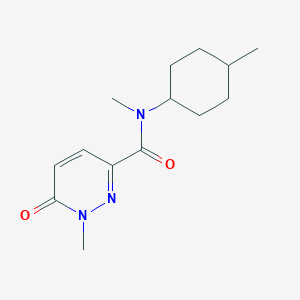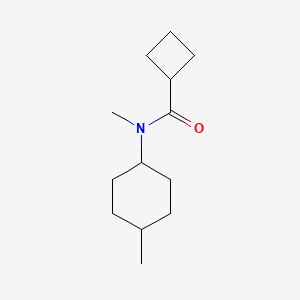
(4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone, also known as CDP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CDP is a synthetic analog of the opioid analgesic fentanyl, which has been widely used for pain management. However, CDP has shown to have a different mechanism of action and biochemical effects, making it a promising candidate for various research applications.
Mécanisme D'action
(4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone acts as a potent agonist of the mu-opioid receptor, which is involved in pain perception and modulation. Upon binding to the receptor, this compound activates downstream signaling pathways that lead to the inhibition of pain signaling. Additionally, this compound has also been shown to modulate other neurotransmitter systems, including the dopamine and serotonin systems, which may contribute to its analgesic and anti-addictive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a unique profile of biochemical and physiological effects compared to other opioids. In one study, this compound was found to have a longer duration of action and a higher potency compared to fentanyl. Additionally, this compound has also been shown to have a lower potential for abuse and dependence compared to other opioids, which may make it a safer alternative for pain management.
Avantages Et Limitations Des Expériences En Laboratoire
(4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. Additionally, this compound has shown to have a lower potential for abuse and dependence compared to other opioids, which may make it a safer alternative for use in animal studies. However, this compound also has several limitations, including its high cost and limited availability, which may make it difficult to use in large-scale studies.
Orientations Futures
There are several future directions for research on (4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone, including its potential use in treating addiction and withdrawal symptoms. Additionally, this compound may also have potential applications in other areas, including cancer pain management and psychiatric disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of this compound.
Méthodes De Synthèse
(4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone can be synthesized using various methods, including the N-acylation of the corresponding piperidine with the corresponding acid chloride. In one study, this compound was synthesized by reacting 3,5-dimethylpiperidine-1-carboxylic acid with 4-chloro-1H-pyrrole-2-carbonyl chloride in the presence of triethylamine. The resulting product was purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
(4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone has been extensively studied for its potential use as an analgesic, as it has been shown to have a unique mechanism of action compared to other opioids. This compound acts as a potent agonist of the mu-opioid receptor, which is involved in pain perception and modulation. In addition, this compound has also been studied for its potential use in treating addiction and withdrawal symptoms, as it has shown to have a lower potential for abuse and dependence compared to other opioids.
Propriétés
IUPAC Name |
(4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-8-3-9(2)7-15(6-8)12(16)11-4-10(13)5-14-11/h4-5,8-9,14H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRDLUVISVXYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC(=CN2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7509081.png)
![1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509082.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509096.png)
![6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7509105.png)

![3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7509114.png)


![1-[5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7509120.png)


